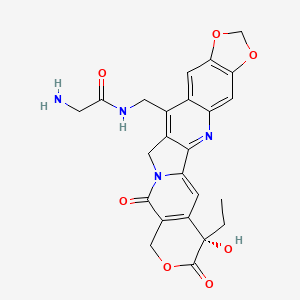
Gly-7-MAD-MDCPT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gly-7-MAD-MDCPT is a compound known for its potent anticancer properties. It is a derivative of camptothecin, a well-known cytotoxic agent that targets topoisomerase enzymes, which are crucial for DNA replication and cell division. This compound exhibits significant cytotoxicity against various cancer cell lines, making it a valuable compound in cancer research and therapy .
準備方法
The synthesis of Gly-7-MAD-MDCPT involves the conjugation of camptothecin with specific peptide sequences. The synthetic route typically includes the following steps:
Activation of Camptothecin: Camptothecin is first activated by introducing a reactive group that can facilitate conjugation.
Peptide Conjugation: The activated camptothecin is then conjugated with a peptide sequence, such as Gly-7-MAD, under controlled conditions.
Purification: The final product, this compound, is purified using chromatographic techniques to ensure high purity and yield.
化学反応の分析
Gly-7-MAD-MDCPT undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties and efficacy.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Gly-7-MAD-MDCPT has a wide range of scientific research applications, including:
Biological Studies: This compound is used to investigate the mechanisms of action of topoisomerase inhibitors and their impact on DNA replication and cell division.
Medicinal Chemistry: Researchers use this compound to design and synthesize new derivatives with improved efficacy and reduced toxicity.
Drug Development: This compound serves as a lead compound in the development of new anticancer drugs and antibody-drug conjugates.
作用機序
Gly-7-MAD-MDCPT exerts its effects by inhibiting topoisomerase enzymes, specifically topoisomerase I. These enzymes are responsible for relieving the torsional strain in DNA during replication and transcription. By stabilizing the cleavable complex formed between topoisomerase I and DNA, this compound prevents the religation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a potent anticancer agent.
類似化合物との比較
Gly-7-MAD-MDCPT is unique compared to other camptothecin derivatives due to its specific peptide conjugation, which enhances its solubility and bioavailability. Similar compounds include:
Camptothecin: The parent compound, known for its topoisomerase inhibition and anticancer properties.
Irinotecan: A camptothecin derivative used clinically for the treatment of colorectal cancer.
Topotecan: Another camptothecin derivative used in the treatment of ovarian and small cell lung cancer.
This compound stands out due to its enhanced cytotoxicity and potential for use in antibody-drug conjugates, making it a valuable compound in cancer research and therapy .
特性
分子式 |
C24H22N4O7 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
2-amino-N-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methyl]acetamide |
InChI |
InChI=1S/C24H22N4O7/c1-2-24(32)15-4-17-21-13(8-28(17)22(30)14(15)9-33-23(24)31)12(7-26-20(29)6-25)11-3-18-19(35-10-34-18)5-16(11)27-21/h3-5,32H,2,6-10,25H2,1H3,(H,26,29)/t24-/m0/s1 |
InChIキー |
LSGAIOTZJXLIGC-DEOSSOPVSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CN)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)
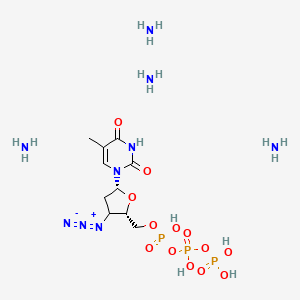
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane](/img/structure/B10855324.png)

![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)

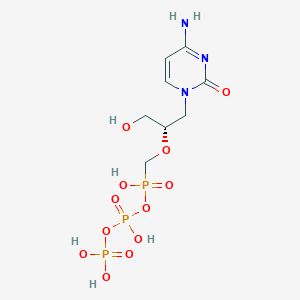
![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)
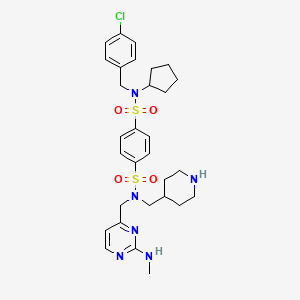
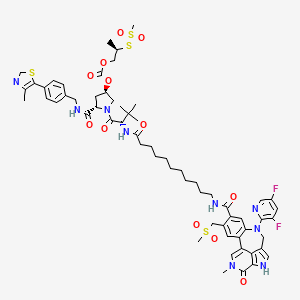


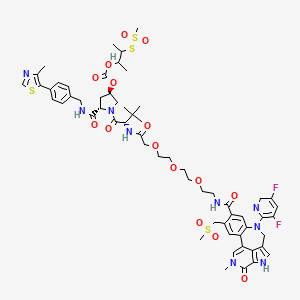
![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)